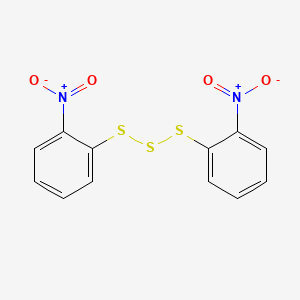

Bis(2-nitrophenyl)trisulfane

Description

Structure

3D Structure

Properties

CAS No. |

10342-50-4 |

|---|---|

Molecular Formula |

C12H8N2O4S3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1-nitro-2-[(2-nitrophenyl)trisulfanyl]benzene |

InChI |

InChI=1S/C12H8N2O4S3/c15-13(16)9-5-1-3-7-11(9)19-21-20-12-8-4-2-6-10(12)14(17)18/h1-8H |

InChI Key |

UVJCCOLKCDVGKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SSSC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Bis 2 Nitrophenyl Trisulfane and Analogous Nitrophenyl Polysulfanes

Classical Approaches to Aryl Polysulfane Synthesis

The traditional routes to aryl polysulfanes, including those bearing nitro-substituents, are dominated by two main strategies: the reaction of activated aryl halides with inorganic polysulfides and the direct sulfuration of aromatic precursors with elemental sulfur or other sulfur-donating agents. These methods are valued for their directness, though they may sometimes be limited by selectivity and the distribution of polysulfane chain lengths.

A cornerstone of aryl polysulfane synthesis is the nucleophilic substitution of an activated aryl halide with an inorganic polysulfide anion (Sₓ²⁻). The presence of an electron-withdrawing group, such as a nitro group, on the aromatic ring is crucial as it activates the halide for displacement. 2-Nitrochlorobenzene serves as a common precursor for this type of reaction. wikipedia.orgnih.gov The reaction with sodium polysulfide (Na₂Sₓ), for example, can lead to a mixture of polysulfanes, with the disulfide often being a major product. wikipedia.org

2 O₂NC₆H₄Cl + Na₂Sₓ → (O₂NC₆H₄)₂Sₓ + 2 NaCl

The length of the resulting polysulfane chain (x) can be influenced by the composition of the inorganic polysulfide reagent, which is itself prepared by reacting sodium sulfide (B99878) with a specific stoichiometry of elemental sulfur. wikipedia.org

One of the early and more direct methods involves the reaction of an aryl halide with molten sodium polysulfide. Sodium polysulfide is a general term for salts with the formula Na₂Sₓ, where 'x' can range from 2 to 5. wikipedia.org These reagents can be generated by dissolving elemental sulfur in a solution of sodium sulfide or by the reaction of aqueous sodium hydroxide (B78521) with sulfur at high temperatures. wikipedia.org The reaction is typically carried out at elevated temperatures, using the molten salt as both a reagent and a reaction medium. This solvent-free approach can be efficient but requires high temperatures and can sometimes lead to a mixture of products with varying sulfur chain lengths. The harsh conditions can also lead to side reactions if other sensitive functional groups are present.

To circumvent the need for high temperatures and harsh, homogeneous conditions, phase-transfer catalysis (PTC) has emerged as a powerful tool. crdeepjournal.org This methodology is particularly useful for reactions between water-soluble nucleophiles, like sodium polysulfide, and water-insoluble organic substrates, such as 2-nitrochlorobenzene. acs.orgnitrkl.ac.in The reaction occurs in a two-phase system (e.g., aqueous/organic). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the polysulfide anion from the aqueous phase to the organic phase. youtube.comyoutube.com

In the organic phase, the "naked" and highly reactive polysulfide anion reacts with the aryl halide to form the desired aryl polysulfane. youtube.com This technique allows the reaction to proceed under much milder conditions (lower temperatures), often leading to improved yields and selectivity. crdeepjournal.org The choice of catalyst, solvent, and reaction conditions can significantly influence the rate and outcome of the synthesis. acs.org

Table 1: Comparison of Synthetic Approaches for Aryl Polysulfanes

| Feature | Molten Sodium Polysulfide | Phase-Transfer Catalysis (PTC) |

| Reaction Phases | Solid-Liquid (Molten) | Liquid-Liquid or Solid-Liquid |

| Temperature | High | Low to Moderate |

| Solvent | Often solvent-free | Biphasic (e.g., Water/Toluene) |

| Catalyst | Typically none | Quaternary ammonium/phosphonium salts |

| Key Advantage | Simplicity, directness | Milder conditions, higher selectivity |

| Common Substrate | Activated Aryl Halides | Activated Aryl Halides |

| Primary Reagent | Na₂Sₓ | Na₂Sₓ (aqueous) |

An alternative to using pre-formed inorganic polysulfides is the direct reaction of aromatic compounds with elemental sulfur or other sulfur-donating molecules. These methods often involve the in-situ generation of reactive sulfur species that can then engage with the aromatic substrate.

In the presence of a base, elemental sulfur can form nucleophilic polysulfide species in situ. These can then react with activated aromatic compounds. For instance, reacting an activated aryl halide like 2-nitrochlorobenzene with elemental sulfur in the presence of a base such as sodium hydroxide in a suitable solvent can lead to the formation of nitrophenyl polysulfanes. The base facilitates the reaction of sulfur to form reactive polysulfide anions, which then displace the halide. The distribution of disulfide, trisulfide, and higher polysulfanes can be controlled by the stoichiometry of the reactants and the reaction conditions.

Transition metals can be used to promote the formation of carbon-sulfur bonds. nih.gov While many of these methods have been optimized for the synthesis of aryl sulfides (R-S-R') and disulfides (R-S-S-R), the principles can be extended to polysulfanes. nih.gov Metal-catalyzed reactions might involve the oxidative addition of an aryl halide to a low-valent metal center, followed by reaction with a sulfur source. For example, copper-catalyzed couplings of thiols and aryl iodides are well-established. nih.gov Similar strategies using polysulfide-based sulfur sources or elemental sulfur under reductive conditions in the presence of a metal catalyst can provide pathways to aryl polysulfanes. These methods offer the potential for greater control and functional group tolerance compared to some classical, high-temperature approaches.

Synthetic Routes from Bis(2-nitrophenyl)disulfides

The conversion of disulfides to trisulfanes represents a key transformation in the synthesis of polysulfanes. For Bis(2-nitrophenyl)trisulfane, the corresponding starting material, Bis(2-nitrophenyl)disulfide, can be utilized to form the three-sulfur chain. This typically involves the insertion of a sulfur atom into the existing disulfide (S-S) bond.

One general and effective method for the preparation of symmetrical trisulfides involves the reaction of thiols with sulfur dichloride (SCl₂). nih.govthieme-connect.de This approach can be adapted for the synthesis of this compound starting from its disulfide. The process would first require the reduction of Bis(2-nitrophenyl)disulfide to its corresponding thiol, 2-nitrothiophenol. This thiol intermediate can then be reacted with sulfur dichloride to yield the desired trisulfane (B228730).

A representative reaction scheme is as follows:

Reduction of Disulfide: (O₂NC₆H₄S)₂ + Reducing Agent → 2 O₂NC₆H₄SH

Reaction with Sulfur Dichloride: 2 O₂NC₆H₄SH + SCl₂ → O₂NC₆H₄SSSC₆H₄NO₂ + 2 HCl

Alternatively, methods involving the direct reaction of a disulfide with a sulfur transfer agent can be employed. The reaction of triphenylmethanesulfenyl chloride with acyclic disulfides, for instance, has been shown to selectively produce trisulfides. thieme-connect.de

Advanced and Green Chemistry Approaches in Trisulfane Synthesis

One-Pot and Multicomponent Synthesis Procedures

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource, and energy efficiency. While a specific one-pot procedure for this compound is not extensively documented, the principles can be drawn from related syntheses of unsymmetrical diaryl thioethers and other sulfur compounds. nih.govnih.gov

A conceptual one-pot approach could involve the in situ generation of the required thiol from a more stable precursor. For instance, thiophenols can be generated in one pot from related triazenes using sodium sulfide in an acidic medium. mq.edu.au Another strategy employs thiol surrogates, such as potassium ethyl xanthogenate, which can generate a thiol in situ for subsequent coupling reactions. nih.govresearchgate.net Such a strategy for this compound could start from 2-chloronitrobenzene, a thiol surrogate, and a sulfur source, all combined in a single reaction vessel with a suitable catalyst.

The use of thiourea (B124793) as an inexpensive and stable sulfur source has also been demonstrated in one-pot syntheses to generate thioethers, showcasing a green chemistry approach that could be adapted for polysulfane synthesis. rsc.org

Regioselective Synthesis Strategies for Nitrophenyl Sulfur Systems

Regioselectivity is a critical aspect of synthesizing complex molecules, particularly unsymmetrical polysulfanes where precise control over bond formation is necessary. The development of methods to selectively functionalize a specific position on the nitrophenyl ring or to control the assembly of the polysulfane chain is an area of active research.

The challenge in constructing unsymmetrical disulfanes and polysulfanes lies in preventing the formation of a mixture of symmetrical and unsymmetrical products. bohrium.com Methodologies that address this often rely on pre-functionalized reagents that direct the reaction to a specific site. For example, the synthesis of functionalized unsymmetrical Z-alkenyl disulfanes has been achieved with high efficiency by reacting Z-alkenyl thiotosylates with thiols. rsc.org

In the context of nitrophenyl sulfur systems, regioselective strategies are essential for creating molecules with defined structures and properties. The electrophilic addition of a sulfur-containing reagent to a nitrophenyl derivative can be directed by the electronic nature of the substituents on the aromatic ring. rsc.org The development of specialized polysulfurating reagents allows for the controlled, stepwise construction of unsymmetrical polysulfides under mild conditions, which is a promising avenue for the synthesis of complex nitrophenyl polysulfanes. bohrium.com

Optimization of Reaction Conditions and Yields in Trisulfane Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of symmetric aromatic trisulfanes, a key method involves the reaction of an aromatic thiol with a sulfur chloride, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). nih.gov

Research into the optimization of this reaction has identified several critical factors that influence its outcome. nih.gov The choice of base, the solvent system, and the purity of the sulfur chloride reagent are paramount.

Key Optimization Parameters:

Base: The use of pyridine (B92270) as an amine base has been shown to be an important alteration to the synthetic method, leading to improved yields and purity. nih.gov

Reagent Purity: The use of freshly distilled sulfur monochloride (S₂Cl₂) is recommended to avoid side reactions caused by impurities that can accumulate during storage. nih.gov

Stoichiometry and Temperature: Careful control of the molar ratios of reactants and the reaction temperature is necessary to prevent the formation of higher-order polysulfanes or other side products. Reactions are often carried out at low temperatures, such as -78°C, to control the reactivity of the sulfur chlorides. thieme-connect.de

The following table summarizes the impact of optimization on the synthesis of aromatic trisulfides.

| Parameter | Unoptimized Condition | Optimized Condition | Outcome |

| Base | Triethylamine or no base | Pyridine | Higher yield and purity of the trisulfane nih.gov |

| Sulfur Reagent | Aged S₂Cl₂ | Freshly distilled S₂Cl₂ | Minimized side-product formation nih.gov |

| Temperature | Room temperature | -78°C to room temperature | Better control over the reaction, selective formation of trisulfide thieme-connect.de |

By carefully controlling these parameters, the synthesis of aromatic trisulfanes, including this compound, can be significantly improved, making the process more efficient and reliable.

Structural Characterization and Elucidation of Bis 2 Nitrophenyl Trisulfane

Advanced Crystallographic Techniques

Single-Crystal X-ray Diffraction Analysis

Studies have confirmed that bis(2-nitrophenyl)trisulfane has been analyzed using single-crystal X-ray diffraction. A notable finding is the existence of polymorphism for this compound, meaning it can crystallize in at least two different solid-state forms. nih.gov In one of the identified polymorphs, the molecule possesses a symmetry that corresponds with the crystallographic symmetry of the unit cell. nih.gov However, the detailed crystallographic data from these studies, including atomic coordinates and specific geometric parameters, are not available in the reviewed literature.

Determination of Molecular Geometry and Conformation of this compound

Specific experimental data on the precise molecular geometry and conformation of this compound is not available in the public literature.

Analysis of Intramolecular Bond Lengths and Angles (S-S, S-C, C-N, N-O)

Detailed experimental values for the intramolecular bond lengths and angles of this compound are not published in the accessible literature. For comparative purposes, the bond lengths of the analogous compound, bis(2-nitrophenyl) disulfide, are provided in the table below. It is anticipated that the S-C, C-N, and N-O bond lengths in the trisulfane (B228730) would be of a similar magnitude. The S-S bonds in a trisulfane are generally slightly longer than in a disulfide.

Interactive Table: Selected Bond Lengths for Bis(2-nitrophenyl) disulfide (for comparison)

| Bond | Length (Å) |

|---|---|

| S-S | 2.045 |

| S-C | 1.796 (average) |

Data sourced from a study on bis(o-nitrophenyl) disulphide.

Investigation of Intramolecular Non-Covalent Interactions involving Nitrophenyl Moieties (e.g., S···O, H-bonding)

There is no specific published data on the intramolecular non-covalent interactions for this compound. In the related disulfide, significant intramolecular interactions between the sulfur atoms and the oxygen atoms of the nitro groups have been observed, with S···O distances being shorter than the sum of their van der Waals radii. This suggests the presence of stabilizing non-covalent attractions.

Supramolecular Assembly and Intermolecular Interactions in the Solid State

Information regarding the supramolecular assembly and specific intermolecular interactions in the crystal lattice of this compound is not detailed in the available literature. The study on its polymorphism suggests that the different crystal forms arise from variations in this molecular packing. nih.gov

Complementary Structural Methods for Gas Phase and Solution Studies

No studies utilizing gas-phase electron diffraction, solution-state NMR, or other complementary techniques to determine the structure of this compound in these phases were found in the reviewed literature.

Spectroscopic Analysis and Interpretation of Bis 2 Nitrophenyl Trisulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For Bis(2-nitrophenyl)disulfane, a close structural analog of the target trisulfane (B228730), the aromatic region of the spectrum is of primary interest. The spectrum shows a complex pattern of signals corresponding to the four distinct protons on each of the two equivalent 2-nitrophenyl rings.

Analysis of a ¹H NMR spectrum recorded in CDCl₃ reveals distinct signals for the aromatic protons. rsc.org For instance, a doublet observed at 8.39 ppm with a coupling constant (J) of 8.0 Hz corresponds to the protons ortho to the nitro group. rsc.org A multiplet between 7.76 and 7.87 ppm is assigned to the other two protons on the aromatic ring, while a doublet at 7.58 ppm (J = 7.6 Hz) is also present. rsc.org These chemical shifts and coupling constants are characteristic of the substituted benzene (B151609) ring and allow for the unambiguous assignment of each proton.

Table 1: ¹H NMR Data for Bis(2-nitrophenyl)disulfane in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.39 | d | 8.0 | 2H |

| 7.76-7.87 | m | - | 4H |

| 7.58 | d | 7.6 | 2H |

Data sourced from The Royal Society of Chemistry. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the spectrum of Bis(2-nitrophenyl)disulfane, six distinct signals are expected for the six unique carbon atoms of the 2-nitrophenyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the sulfur linkage.

The reported ¹³C NMR data for Bis(2-nitrophenyl)disulfane in CDCl₃ shows signals at δ = 146.0, 135.9, 133.8, 128.3, 127.4, and 127.1 ppm. rsc.org The signal at 146.0 ppm is assigned to the carbon atom bearing the nitro group (C-NO₂), while the signal at 135.9 ppm corresponds to the carbon atom attached to the sulfur atom (C-S). rsc.org The remaining signals are assigned to the other four carbons of the aromatic ring. This data is essential for confirming the carbon framework of the molecule.

Table 2: ¹³C NMR Data for Bis(2-nitrophenyl)disulfane in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 146.0 | C-NO₂ |

| 135.9 | C-S |

| 133.8 | Aromatic CH |

| 128.3 | Aromatic CH |

| 127.4 | Aromatic CH |

| 127.1 | Aromatic CH |

Data sourced from The Royal Society of Chemistry. rsc.org

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are invaluable for establishing the complete structural connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule. For Bis(2-nitrophenyl)trisulfane, COSY would definitively link the adjacent protons on the aromatic rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This technique would be used to assign each carbon signal in the ¹³C NMR spectrum to its attached proton, simplifying the interpretation of both spectra.

Although specific 2D NMR data for this compound is not present in the search results, these techniques are standard for complete structural elucidation. bas.bg

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is a rapid and effective method for identifying key functional groups. In this compound, the most prominent features in the IR spectrum would be the absorption bands corresponding to the nitro (NO₂) group and the sulfur-sulfur (S-S) bonds.

The nitro group gives rise to two strong and characteristic stretching vibrations:

Asymmetric N-O stretch : Typically found in the range of 1500-1560 cm⁻¹.

Symmetric N-O stretch : Usually observed between 1300-1370 cm⁻¹.

The S-S stretching vibration is generally weak in the IR spectrum and appears in the 400-540 cm⁻¹ region. The stretching frequency for a trisulfane (S-S-S) linkage would also be expected in this region and can be difficult to distinguish from disulfide bands. While specific IR data for the trisulfane is not available, these characteristic ranges are fundamental for its identification.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

Raman spectroscopy is another form of vibrational spectroscopy that is particularly sensitive to non-polar bonds, making it an excellent tool for studying the S-S linkages in polysulfanes. The S-S stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.

Resonance Raman (RR) spectroscopy is a powerful variant of the technique. By using an excitation laser wavelength that matches an electronic transition of the molecule (i.e., within the chromophore), specific vibrational modes associated with that chromophore can be selectively enhanced. For this compound, the nitrophenyl group acts as a strong chromophore. RR studies on related nitrophenyl compounds have shown that it is possible to selectively enhance vibrations associated with charge transfer transitions, such as those involving the nitro group and the aromatic ring. researchgate.net This technique could provide detailed insights into the electronic structure and the nature of the sulfur chain and its interaction with the aromatic systems in this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Soft ionization techniques are essential for analyzing fragile molecules like this compound, as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.

Electrospray Ionization (ESI-MS): ESI is a gentle ionization method that often produces protonated molecules [M+H]⁺ or other adducts. For aromatic sulfides containing a nitro group, ESI-MS has been shown to sometimes induce sulfur oxidation, leading to the formation of [M+H+O]⁺ ions. nih.gov In the analysis of related compounds, such as acetals of bis(2-nitrophenyl) ethanediol, positive ion ESI yielded [M+H]⁺ ions. nih.gov

Liquid Secondary Ion Mass Spectrometry (LSIMS): LSIMS is another soft ionization technique, though it can sometimes cause more fragmentation than ESI. Studies on related acetals of bis(2-nitrophenyl) ethanediol have shown that LSIMS failed to provide molecular weight information, indicating that it may not be the most suitable technique for this class of compounds. nih.gov

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is a gas-phase ionization method that is also considered a soft ionization technique. For the related acetals of bis(2-nitrophenyl) ethanediol, negative ion APCI-MS was successful in generating abundant M⁻ ions and characteristic fragment ions, allowing for their structural characterization. nih.gov

Fragmentation Patterns: The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) or related fragments. nih.gov For aromatic sulfonamides, a characteristic loss of SO₂ is frequently observed. researchgate.net In the case of this compound, fragmentation would likely involve the cleavage of the sulfur-sulfur bonds and the loss of nitro groups. The mass spectrum of the analogous compound, Bis(2-nitrophenyl)disulfide, shows a prominent peak at m/z 154, corresponding to the 2-nitrophenylthio radical cation. nih.gov A similar fragmentation pathway would be expected for the trisulfane, with additional fragments corresponding to the cleavage of the trisulfane bridge.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₂H₈N₂O₄S₃]⁺ | 340 | Molecular Ion |

| [C₆H₄NO₂S₂]⁺ | 186 | Loss of a nitrophenylthio radical |

| [C₆H₄NO₂S]⁺ | 154 | 2-Nitrophenylthio radical cation |

| [C₆H₄NO₂]⁺ | 122 | Nitrophenyl cation |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as the nitrophenyl groups in this compound.

The UV-Vis spectrum of a molecule containing two chromophores, such as this compound, can reveal interactions between these groups. The two nitrophenyl groups in this molecule are expected to give rise to characteristic π→π* and n→π* electronic transitions. researchgate.net The presence of two identical chromophores may lead to a phenomenon known as bichromophoric behavior, where the interaction between the chromophores can cause a splitting or shifting of the absorption bands compared to the monomeric chromophore. The UV-Vis spectrum of the related compound, Bis(4-nitrophenyl)disulfide, exhibits a strong absorption band in the near-ultraviolet region. nist.gov It is anticipated that this compound would display a similar spectrum, with the potential for modifications due to the different substitution pattern and the longer polysulfane chain.

The polarity of the solvent can significantly influence the position and intensity of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. nih.gov For compounds with polar groups like the nitro group, changing the solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima. aip.orgresearchgate.net In general, π→π* transitions often experience a bathochromic (red) shift with increasing solvent polarity, while n→π* transitions may show a hypsochromic (blue) shift. rsc.orgrsc.org Studies on nitrophenols have shown that the absorption spectra can be sensitive to solvent, with changes in both the position and intensity of the absorption bands. rsc.orgrsc.org Therefore, a comprehensive study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Table 2: Common Solvents for UV-Vis Spectroscopy and Their Properties

| Solvent | Polarity Index | UV Cutoff (nm) |

| n-Hexane | 0.1 | 195 |

| Dichloromethane | 3.1 | 233 |

| Acetone | 5.1 | 330 |

| Acetonitrile | 5.8 | 190 |

| Methanol | 5.1 | 205 |

| Water | 10.2 | 190 |

Reaction Mechanisms and Chemical Reactivity of Bis 2 Nitrophenyl Trisulfane

Thermal and Photolytic Decomposition Pathways of Polysulfanes

Organic polysulfanes, including trisulfanes like Bis(2-nitrophenyl)trisulfane, are known to be thermally labile. dtic.mildocumentsdelivered.comscholaris.ca The stability of the polysulfane chain is influenced by the nature of the organic substituents. The decomposition process is a time-temperature dependent phenomenon, where an increase in temperature increases the proportion of molecules with sufficient energy to break the sulfur-sulfur bonds. dtic.mil

The decomposition of organic polysulfanes can proceed through various mechanisms. One common pathway involves the homolytic cleavage of the S-S bonds, generating thiyl radicals. These radicals can then undergo a variety of subsequent reactions, including recombination, disproportionation, and reaction with the solvent or other species present. For dialkyl polysulfanes, decomposition products often include lower polysulfanes, thiols, and elemental sulfur. scholaris.ca

Table 1: General Decomposition Products of Organic Polysulfanes

| Reactant | Conditions | Major Products |

| Dialkyl Polysulfanes | Thermal | Lower Polysulfanes, Thiols, Elemental Sulfur, Carbon Disulfide, Hydrogen Sulfide (B99878) |

| Diaryl Polysulfanes | Thermal | Lower Polysulfanes, Thioethers, Elemental Sulfur |

This table provides a generalized summary of decomposition products observed in studies of various organic polysulfanes.

A significant aspect of polysulfane chemistry is their ability to act as sources of elemental sulfur or sulfur fragments (Sₓ). The trisulfide radical anion, S₃˙⁻, is a well-known blue chromophore and a versatile sulfur source in various chemical reactions. rsc.org It can be generated from elemental sulfur with nucleophilic bases or by the oxidation of sulfide salts. rsc.org

In the context of thermal decomposition, cyclic sulfur-rich polysulfanes, upon heating in polar solvents, can generate reactive sulfur species that can be transferred to suitable acceptor molecules, such as alkenes. mundialsiglo21.com This suggests that trisulfanes could potentially serve as S₃-transfer agents under certain conditions. For instance, the formation of 1,2,3-trithiolanes from the reaction of certain alkenes with sulfur sources points to the intermediate role of S₃ species. mundialsiglo21.com These reactions demonstrate that the trisulfane (B228730) unit can be transferred in a concerted or stepwise manner, depending on the substrates and reaction conditions.

Desulfuration, the loss of one or more sulfur atoms from the polysulfane chain, is a common decomposition pathway. For trisulfanes, this typically involves the extrusion of a single sulfur atom to form the corresponding disulfide. This process can be initiated thermally or photochemically.

The mechanism often involves the formation of an intermediate with a weakened S-S bond, followed by the release of a sulfur atom, which may exist transiently as S₂ or other reactive sulfur allotropes before forming more stable forms like cyclo-octasulfur (S₈). mundialsiglo21.com The stability of trisulfanes is noted to be greater than that of tetrasulfanes and higher polysulfanes, which decompose more readily, losing sulfur to form the more stable trisulfanes and disulfides. mdpi.com

Nucleophilic and Electrophilic Reactivity of the Trisulfane Moiety

The sulfur atoms in the trisulfane bridge are in a low oxidation state (formally -1 for the central sulfur and 0 for the adjacent ones, assuming the organic groups are +1) and possess lone pairs of electrons, making them susceptible to both nucleophilic and electrophilic attack.

The sulfur-sulfur bonds in trisulfanes are readily cleaved by nucleophiles. Thiols (RSH) and especially their more nucleophilic conjugate bases, thiolates (RS⁻), are particularly effective reagents for this transformation. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution at one of the sulfur atoms of the trisulfane.

Thiolates are excellent nucleophiles due to the large size and polarizability of the sulfur atom, which also makes them weaker bases compared to alkoxides, thus favoring substitution over elimination reactions. masterorganicchemistry.comyoutube.com The reaction of a thiolate with a symmetric trisulfane like this compound would lead to the formation of a disulfide and a new thiolate.

Reaction Scheme: (O₂NC₆H₄)S₃(C₆H₄NO₂) + R-S⁻ → (O₂NC₆H₄)S-S-R + (O₂NC₆H₄)S-S⁻

This reactivity is fundamental in various biological processes where disulfide and polysulfide bonds are dynamically formed and broken. libretexts.org

Oxidation: The sulfur atoms of the trisulfane bridge can be oxidized to various higher oxidation states. libretexts.org Mild oxidizing agents can convert the trisulfane to sulfoxide-like species. Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to the formation of sulfones and ultimately to the cleavage of the sulfur chain and formation of sulfonic acids. masterorganicchemistry.comresearchgate.netnih.gov The oxidation of sulfides to sulfoxides and then to sulfones is a well-established transformation. organic-chemistry.org The presence of multiple sulfur atoms in the trisulfane bridge offers several potential sites for oxidation, leading to a complex mixture of products unless the reaction conditions are carefully controlled.

Table 2: Oxidation States of Sulfur in Organic Compounds

| Compound Type | General Structure | Oxidation State of Sulfur |

| Thiol | R-SH | -2 |

| Sulfide/Thioether | R-S-R' | -2 |

| Disulfide | R-S-S-R | -1 |

| Trisulfane | R-S-S-S-R | -1 (central S), 0 (outer S) |

| Sulfoxide | R-S(=O)-R' | 0 |

| Sulfone | R-S(=O)₂-R' | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

This table illustrates the progression of oxidation states for sulfur in various common organic functional groups.

Reduction: Reduction of the trisulfane bridge involves the cleavage of the sulfur-sulfur bonds and a decrease in the oxidation state of the sulfur atoms. numberanalytics.comnumberanalytics.com Reducing agents can convert the trisulfane into the corresponding thiol. This transformation is essentially the reverse of the oxidative coupling of thiols to form polysulfanes. Common reducing agents in organic chemistry include metal hydrides and dissolving metals. numberanalytics.com For instance, treatment with a reducing agent would cleave the S-S bonds in this compound to yield 2-nitrothiophenol.

While the sulfur atoms of the trisulfane are primarily nucleophilic, they can react with strong electrophiles. For example, protonation can occur in the presence of a strong acid, activating the trisulfane for subsequent reactions. youtube.com

The nitrophenyl groups also influence the reactivity of the molecule. The nitro group is a strong deactivating group for electrophilic aromatic substitution on the benzene (B151609) ring, directing incoming electrophiles to the meta position relative to the nitro group. Conversely, the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, where a nucleophile can replace a suitable leaving group on the ring, although the trisulfane moiety itself is not a typical leaving group for such reactions. The nitro group itself can undergo reduction to an amino group under various reducing conditions, a common transformation in nitroaromatic chemistry.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the stepwise pathway of a chemical transformation. For this compound, these investigations would be crucial in elucidating how the trisulfane linkage breaks and new bonds are formed.

Hypothetical Intermediates and Transition States:

In the absence of direct experimental evidence, one can hypothesize potential intermediates and transition states based on the known reactivity of organic polysulfanes. Reactions involving trisulfanes often proceed through nucleophilic or electrophilic attack on the sulfur chain.

Nucleophilic Attack: A nucleophile (Nu⁻) could attack one of the sulfur atoms, leading to the cleavage of a sulfur-sulfur bond. The presence of two electron-withdrawing nitrophenyl groups would likely make the central sulfur atom more electrophilic and susceptible to attack. A potential reaction pathway could involve the formation of a transient pentacoordinate sulfur species as a transition state, leading to a disulfide and a persulfide-like intermediate.

Homolytic Cleavage: Thermal or photochemical conditions could induce homolytic cleavage of the S-S bonds, generating sulfur-centered radicals. The stability of these potential radical intermediates would be influenced by the nitrophenyl groups.

Computational Approaches:

Density Functional Theory (DFT) and other high-level computational methods would be invaluable in mapping the potential energy surface of reactions involving this compound. These studies could predict the geometries and energies of various conceivable intermediates and transition states, offering insights into the most likely reaction pathways.

Future Experimental Work:

To experimentally probe these transient species, techniques such as:

Matrix Isolation Spectroscopy (FTIR, UV-Vis): Trapping reaction mixtures at cryogenic temperatures would allow for the spectroscopic identification of short-lived intermediates.

Time-Resolved Spectroscopy: Monitoring reactions on very fast timescales could provide evidence for the formation and decay of transient species.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique would be essential for detecting and characterizing any radical intermediates formed during homolytic reactions.

Kinetic and Thermodynamic Studies of Trisulfane Reactivity

The rates and energetic changes associated with the reactions of this compound are critical for predicting its stability and reactivity under various conditions.

Expected Kinetic Behavior:

The kinetics of reactions involving this compound would likely be highly dependent on the nature of the reactants, solvent, and temperature. The electron-withdrawing nitro groups are expected to enhance the rate of nucleophilic attack at the sulfur chain compared to unsubstituted diaryl trisulfanes.

A hypothetical kinetic study could involve monitoring the reaction of this compound with a model nucleophile and determining the rate law. This would provide information about the molecularity of the rate-determining step.

Thermodynamic Considerations:

The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for reactions of this compound would dictate the position of equilibrium and the spontaneity of the process.

Bond Dissociation Energies (BDEs): The S-S bond dissociation energies in this compound are a key thermodynamic parameter. Computational chemistry could provide reliable estimates of these values. The presence of the nitrophenyl groups might influence the S-S bond strengths compared to simpler alkyl or aryl trisulfanes.

Reaction Enthalpies: Calorimetry experiments could be used to measure the heat released or absorbed during reactions, providing direct measurement of the reaction enthalpy.

The following table outlines the types of data that would be sought in kinetic and thermodynamic studies of this compound.

| Parameter | Description | Method of Determination |

| Rate Constant (k) | A proportionality constant in the rate law that quantifies the rate of a chemical reaction. | Spectrophotometry, Chromatography (monitoring reactant/product concentration over time) |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Arrhenius plots (measuring rate constants at different temperatures) |

| Enthalpy of Reaction (ΔH) | The heat change that occurs during a chemical reaction at constant pressure. | Calorimetry, Calculation from bond energies |

| Entropy of Reaction (ΔS) | The change in the degree of disorder or randomness during a chemical reaction. | Calculation from standard molar entropies, Temperature dependence of Gibbs free energy |

| Gibbs Free Energy of Reaction (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | ΔG = ΔH - TΔS, Measurement of equilibrium constant |

Computational and Theoretical Studies on Bis 2 Nitrophenyl Trisulfane

Quantum Chemical Methodologies for Structural and Electronic Properties

Quantum chemical methods are central to the computational study of molecules. They use the principles of quantum mechanics to calculate the structure and properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory has become one of the most popular and versatile methods in computational chemistry for studying organic molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for relatively large molecules. researchgate.net DFT methods are used to investigate a wide array of molecular properties, from geometry to reactivity. nih.gov

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like Bis(2-nitrophenyl)trisulfane, this also involves conformational analysis—the study of the different spatial arrangements (conformers) that arise from rotation around single bonds, particularly the S-S and C-S bonds.

DFT calculations, often using hybrid functionals like B3LYP in combination with a suitable basis set (e.g., 6-31G(d,p) or larger), are employed to locate the minimum energy structures on the potential energy surface. researchgate.netnih.gov The process involves starting with an initial guess of the structure and systematically adjusting the atomic coordinates until the lowest energy conformation is found. For this compound, this would involve exploring the rotational possibilities of the nitrophenyl groups relative to the trisulfane (B228730) chain to identify the global minimum and other low-energy conformers. The total energy and the absence of imaginary frequencies in the vibrational analysis confirm that a true minimum has been located. researchgate.net

Table 1: Illustrative Data from Geometry Optimization This table shows the type of parameters obtained from a DFT geometry optimization. The values are hypothetical for this compound and serve for illustrative purposes only.

| Parameter | Description | Typical Output |

| Total Energy | The calculated total electronic energy of the optimized structure. | Hartrees or eV |

| Bond Lengths (Å) | The equilibrium distances between bonded atoms (e.g., S-S, C-S, C=C, N=O). | e.g., S-S ≈ 2.06 Å |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-S-S, S-S-S). | e.g., S-S-S ≈ 107° |

| Dihedral Angles (°) | The torsional angles describing the rotation around bonds (e.g., C-S-S-S). | e.g., C-S-S-S ≈ 90° |

| Point Group Symmetry | The symmetry group of the final optimized molecule. | e.g., C1 or C2 |

Once the geometry is optimized, DFT is used to analyze the electronic structure. This provides insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nih.gov This helps in understanding the charge distribution across the molecule, identifying electron-rich and electron-poor centers, and predicting how the molecule will interact with other polar molecules.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. It uses a color scale to indicate regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro groups and a more complex potential surface around the sulfur chain.

Table 2: Illustrative Electronic Properties from DFT Calculations This table illustrates the kind of electronic property data generated for a molecule like this compound.

| Property | Description | Unit |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | Debye |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms (e.g., on S, N, O atoms). | e (elementary charge) |

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic techniques like Infrared (IR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. Comparing this with an experimental spectrum helps in assigning the observed spectral bands to specific molecular motions (e.g., S-S stretching, NO₂ symmetric and asymmetric stretches, C-H bending). The calculations also serve to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). researchgate.net

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster Theory)

Ab initio (Latin for "from the beginning") methods are based entirely on theoretical principles without the use of experimental data for parameterization. They form a hierarchy of methods where accuracy can be systematically improved, albeit at a significantly higher computational cost.

Hartree-Fock (HF): This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational, qualitative understanding but neglects electron correlation, which is a significant limitation for accurate predictions.

Møller-Plesset Perturbation Theory (MP): This method improves upon Hartree-Fock by treating electron correlation as a perturbation. MP2 (second-order) is a common and cost-effective post-HF method that often provides significantly better results than HF for geometries and energies.

Coupled Cluster (CC) Theory: Coupled Cluster methods, such as CCSD and CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. They are, however, computationally very demanding and typically reserved for smaller molecules or for benchmarking the accuracy of less expensive methods like DFT.

Given the array of available computational methods and parameters (functionals and basis sets), it is crucial to benchmark them to assess their accuracy for a specific class of molecules. For organosulfur compounds, this would involve comparing the results of various DFT functionals and ab initio methods against high-level calculations (e.g., CCSD(T)) or reliable experimental data for a set of known molecules. Such benchmarking studies help in selecting the most appropriate and cost-effective computational model that can reliably predict the properties of unknown or complex molecules like this compound. The choice of method often involves a trade-off between the desired accuracy and the available computational resources.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Prediction

TDDFT calculations are employed to determine the electronic transition energies and oscillator strengths of this compound. This allows for the theoretical prediction of its electronic absorption spectrum. The methodology involves calculating the response of the electron density to a time-dependent electric field, which corresponds to the absorption of light.

Table 1: Hypothetical TDDFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.10 | 400 | 0.05 | HOMO → LUMO |

| S0 → S2 | 3.54 | 350 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 4.13 | 300 | 0.85 | HOMO → LUMO+1 |

Note: This table is a hypothetical representation of TDDFT results for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and the influence of the environment on molecular behavior.

Conformational Dynamics and Flexibility of this compound

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the most stable conformations and the energy barriers between them. The flexibility of the trisulfane bridge and the rotation of the nitrophenyl groups are key aspects that can be investigated. Analysis of dihedral angle distributions and root-mean-square deviation (RMSD) of atomic positions provides quantitative measures of the molecule's flexibility. For similar molecules, such as 2-nitrophenyl octyl ether, MD simulations have been used to probe the structure and interactions of the bulk molecules. nih.gov

Solvent Effects and Solvation Models on Molecular Behavior and Reactivity

The behavior and reactivity of this compound can be significantly influenced by the solvent. MD simulations incorporating explicit solvent molecules or implicit solvation models can be used to study these effects. Solvation models, such as the SMD (Solvation Model based on Density) model, can predict how different solvents affect the molecule's conformation and reactivity. researchgate.net For example, a computational screening of various solvents could identify the optimal medium for a particular reaction involving this compound. researchgate.net The simulations can reveal details about the solvation shell around the molecule and specific solute-solvent interactions, such as hydrogen bonding.

Computational Studies of Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights into the transformation of reactants into products.

Potential Energy Surface Mapping and Reaction Coordinate Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, it is possible to identify the minimum energy pathways from reactants to products. This involves calculating the energy at various points along the reaction coordinate, which represents the progress of the reaction. For complex molecules, this mapping can reveal intermediate structures and alternative reaction pathways. researchgate.net Frequency calculations at stationary points on the PES can confirm whether they are true minima or transition states. semanticscholar.org

Transition State Localization and Barrier Height Determination

A key aspect of studying reaction mechanisms is the identification of the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, a critical parameter that determines the reaction rate. Various algorithms are available to search for transition state structures. Once located, the nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.netsemanticscholar.org

Applications of Bis 2 Nitrophenyl Trisulfane in Organic Synthesis and Materials Chemistry

Utilization as a Sulfurating Reagent in Organic Transformations

The trisulfane (B228730) linkage in Bis(2-nitrophenyl)trisulfane is susceptible to cleavage, allowing the compound to act as a sulfur transfer agent. This reactivity is analogous to that of related disulfides, which are known to be effective sulfenylating agents for various nucleophiles. While specific studies on this compound as a general sulfurating reagent are not extensively documented, its chemical nature suggests its capability to participate in reactions where one or more sulfur atoms are transferred to a substrate.

The reaction of aryl halides with sodium polysulfide is a known method for the formation of trisulfanes, indicating the reversible nature of the sulfur chain formation. For instance, bis(4-methyl-2-nitrophenyl)trisulfane can be synthesized from 4-chloro-3-nitrotoluene (B146361) and molten sodium polysulfide. sigmaaldrich.com This suggests that under appropriate conditions, this compound could deliver a sulfur moiety to a suitable acceptor. The reactivity is centered on the S-S bonds, which can be cleaved by nucleophiles or upon thermal or photochemical activation.

Table 1: Potential Sulfur Transfer Reactions

| Reaction Type | Substrate | Product Type | Potential Role of this compound |

|---|---|---|---|

| Thiolation | Enolates, carbanions | Thioethers, dithioketals | Sulfur atom donor |

Role as a Precursor or Intermediate in Heterocyclic Compound Synthesis

The combination of nitro groups and a polysulfide chain in this compound makes it a valuable precursor for the synthesis of sulfur and nitrogen-containing heterocyclic systems. The nitro groups can be reduced to amino groups, which can then participate in cyclization reactions with the sulfur-containing portion of the molecule or with external reagents.

A significant application of related compounds, such as bis-(2-nitrophenyl)-disulfides, is in the one-pot synthesis of 2-alkyl-substituted benzothiazoles. nih.gov This transformation involves the reaction of the disulfide with a source of carbon nucleophiles in the presence of a reducing agent. nih.gov The process is believed to proceed through the reduction of the nitro groups to anilines, which then undergo cyclization with the sulfur-containing fragment and the incorporated alkyl group to form the benzothiazole (B30560) ring.

Given the structural similarity, this compound is a potential substrate for analogous transformations. The trisulfane could either react directly or be converted in situ to the corresponding disulfide or thiol, which would then participate in the cyclization.

Table 2: Representative Synthesis of Benzothiazoles from a Related Disulfide

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Yield | Reference |

|---|

The synthesis of cyclic polysulfanes is an area of interest due to the unique properties of these sulfur-rich rings. General methods for their preparation involve the reaction of dithiols with dichlorosulfanes. While direct use of this compound in this context is not prominently reported, its structure suggests it could serve as a building block for larger, sulfur-containing macrocycles. For example, the reaction of dithiols can lead to the formation of eight-membered cyclic bis-trisulfanes. sigmaaldrich.com The cleavage of the aryl-sulfur bond in this compound and subsequent reaction with other sulfur sources or difunctional molecules could, in principle, lead to the formation of novel cyclic polysulfane architectures.

Integration into Advanced Organic Materials (e.g., Polymers, Functional Molecules)

The integration of sulfur atoms into polymers can impart desirable properties, such as high refractive indices and thermal stability. Sulfur-rich polymers are being explored for applications in infrared optics and as cathode materials in lithium-sulfur batteries. nih.govnih.gov While there is no direct evidence of this compound being used as a monomer in polymerization reactions, its structure contains features that could be exploited for this purpose.

The nitro groups could be chemically modified to create polymerizable functionalities, or the trisulfane linkage could potentially participate in ring-opening polymerization with other cyclic monomers. The synthesis of sulfur-rich polymers often involves the reaction of elemental sulfur with various organic comonomers. wiley-vch.decjps.org The knowledge gained from these systems could pave the way for the future incorporation of well-defined sulfur-containing molecules like this compound into advanced materials. For instance, a PVC membrane electrode based on the related bis(2-nitrophenyl)disulfide has been shown to act as a sensor for zinc ions, highlighting the potential for these types of molecules in functional materials. sigmaaldrich.com

Future Research Directions and Emerging Opportunities

Development of Novel and Environmentally Benign Synthetic Routes for Bis(2-nitrophenyl)trisulfane

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the establishment of environmentally benign routes to this compound that offer high yields, operational simplicity, and minimal environmental impact.

Current synthetic strategies for analogous organosulfur compounds often rely on traditional methods that may involve harsh reaction conditions and the use of hazardous reagents. researchgate.netnih.gov Green chemistry approaches, such as microwave-assisted synthesis, could offer significant advantages. researchgate.netijpsjournal.comsphinxsai.com Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce solvent usage in the synthesis of various sulfur-containing heterocycles. researchgate.netijpsjournal.comtandfonline.com Another promising avenue is the exploration of photocatalytic methods, which can enable reactions under mild conditions using light as a clean energy source. nih.govorgsyn.orgresearcher.life The use of concentrated solar radiation, in conjunction with natural catalysts like lemon juice, has been successfully applied to the synthesis of other nitrogen- and sulfur-containing compounds, presenting a novel and sustainable approach that could be adapted for the synthesis of this compound. nih.gov

Furthermore, the development of catalytic systems for the formation of the trisulfane (B228730) bridge is a key area for innovation. This could involve the use of transition metal catalysts or even biocatalytic approaches to achieve high selectivity and efficiency under mild, environmentally friendly conditions. nih.govrsc.org The exploration of one-pot synthesis protocols, where multiple reaction steps are combined without the isolation of intermediates, would also contribute to a more sustainable and efficient production of this compound. researchgate.net

Table 1: Potential Green Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent use. researchgate.netijpsjournal.com | Optimization of reaction parameters (temperature, time, power), selection of suitable solvents. |

| Photocatalytic Synthesis | Mild reaction conditions, use of renewable energy. nih.govorgsyn.org | Development of suitable photosensitizers, investigation of reaction mechanisms. |

| Solar-Powered Synthesis | Utilization of a renewable energy source, cost-effective. nih.gov | Design of efficient solar reactors, screening of natural catalysts. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.com | Identification of suitable enzymes, optimization of reaction media. |

Comprehensive Exploration of Understudied Reaction Pathways and Reactivity Patterns

The reactivity of this compound is expected to be multifaceted, owing to the presence of both the trisulfane linkage and the nitroaromatic moieties. A thorough investigation into its reaction pathways is crucial for understanding its chemical behavior and unlocking its synthetic potential.

The trisulfane bridge is a key functional group that can participate in a variety of reactions, including nucleophilic and electrophilic substitutions, as well as redox processes. The strength and reactivity of the sulfur-sulfur bonds are of fundamental interest. Future studies should aim to elucidate the mechanisms of these reactions, identifying the factors that govern the regioselectivity and stereoselectivity of the transformations. For instance, the reaction of this compound with various nucleophiles and electrophiles should be systematically studied to map out its reactivity profile.

The nitro groups on the phenyl rings are strong electron-withdrawing groups, which will significantly influence the reactivity of the aromatic system and the trisulfane linkage. The interplay between these two functional groups could lead to novel and unexpected reaction pathways. For example, intramolecular reactions between the nitro group and the trisulfane moiety could be explored under various conditions, potentially leading to the synthesis of novel heterocyclic compounds.

Advanced Spectroscopic Characterization of Transient Intermediates in Trisulfane Reactions

Many reactions involving organosulfur compounds proceed through transient intermediates that are difficult to isolate and characterize. researchgate.net The application of advanced spectroscopic techniques will be instrumental in gaining a deeper understanding of the reaction mechanisms of this compound.

Techniques such as time-resolved spectroscopy, matrix isolation spectroscopy, and advanced mass spectrometry methods can provide valuable insights into the structures and lifetimes of reactive intermediates. For example, direct analysis in real time (DART) mass spectrometry has been used to identify reactive, volatile sulfur compounds. researchgate.net The application of such techniques to the study of this compound reactions could allow for the direct observation of species such as sulfenyl radicals and other short-lived intermediates.

Computational chemistry can play a vital role in complementing experimental studies. By modeling the potential energy surfaces of the reactions, it is possible to predict the structures of intermediates and transition states, providing a theoretical framework for interpreting the experimental data.

Table 2: Advanced Spectroscopic and Analytical Techniques for Studying Trisulfane Reactions

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Time-Resolved Spectroscopy | Kinetics and dynamics of fast reactions. | Elucidation of the formation and decay of transient species. |

| Matrix Isolation Spectroscopy | Characterization of highly reactive species at low temperatures. | Trapping and structural analysis of reaction intermediates. |

| DART Mass Spectrometry | Real-time analysis of volatile reaction products and intermediates. researchgate.net | Identification of short-lived sulfur-containing species. |

| UPLC-(Ag+)-CIS-MS | Separation and identification of complex polysulfane mixtures. nih.gov | Analysis of reaction products and byproducts. |

High-Throughput Computational Screening and Rational Design of Trisulfane Derivatives

Computational chemistry offers a powerful tool for the rational design of new molecules with desired properties. High-throughput computational screening can be employed to explore the vast chemical space of this compound derivatives.

By systematically modifying the substituents on the phenyl rings, it is possible to tune the electronic and steric properties of the molecule. Density functional theory (DFT) calculations can be used to predict how these modifications will affect the reactivity, stability, and other properties of the trisulfane derivatives. This in-silico screening can help to identify promising candidates for synthesis and experimental evaluation, thereby accelerating the discovery of new compounds with enhanced performance for specific applications.

For example, computational models could be used to design derivatives with altered redox potentials, making them suitable for applications in materials science or as redox mediators. Similarly, the design of derivatives with specific binding properties could be explored for applications in medicinal chemistry or sensor technology.

Expanding the Synthetic Utility and Diversification of this compound in Organic Synthesis

While the synthetic applications of this compound are currently unknown, its unique structure suggests that it could serve as a valuable building block in organic synthesis. Future research should focus on exploring its potential as a reagent for the introduction of the trisulfane functionality into other molecules.

The development of methods for the controlled cleavage of the sulfur-sulfur bonds could provide access to a range of synthetically useful intermediates. For example, the selective cleavage of one of the S-S bonds could generate a dithiolating agent, which could be used in the synthesis of sulfur-containing heterocycles or other complex molecules.

Furthermore, the nitro groups on the phenyl rings can be transformed into a variety of other functional groups, such as amines, which would further expand the synthetic utility of the molecule. The combination of the trisulfane linkage with other reactive functional groups could lead to the development of novel multifunctional reagents for organic synthesis. The exploration of its use in the synthesis of biologically active compounds or advanced materials represents a significant opportunity for future research.

Q & A

Q. What are the established synthetic routes for Bis(2-nitrophenyl)trisulfane, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions involving 2-nitrothiophenol derivatives. Key steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of sulfur-containing precursors. Purification often involves column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol. Impurities, such as disulfide byproducts, can be minimized using inert atmospheres (N₂/Ar) and anhydrous solvents . Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S ±0.3% theoretical).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm nitro group positioning and trisulfane linkage (δ ~2.5–3.5 ppm for S–S–S).

- IR : Stretching frequencies for –NO₂ (~1520 cm⁻¹) and S–S bonds (~500 cm⁻¹).

- X-ray diffraction : Monoclinic or triclinic crystal systems (e.g., P2₁/n or Pī) refine unit cell parameters (e.g., a = 8.975 Å, β = 94.40°) using SHELXL or OLEX2. Anomalous dispersion corrections (MoKα radiation, λ = 0.7107 Å) enhance accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for trisulfane derivatives?

Discrepancies in bond lengths or angles (e.g., S–S vs. S–N distances) may arise from twinning, disorder, or radiation damage. Strategies include:

- Data redundancy : Collect multiple datasets (e.g., 1371–1974 independent reflections) and cross-validate using R₁/wR₂ residuals (<0.05).

- DFT calculations : Compare experimental geometries with B3LYP/6-311+G(d,p)-optimized structures to identify steric/electronic distortions.

- Software tools : Use SHELXD for phase problem resolution and OLEX2’s TwinRotMat for twinning analysis .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with dispersion corrections (e.g., D3-BJ) can predict:

- HOMO-LUMO gaps : Influence of nitro groups on charge transfer (e.g., ~3.5 eV).

- Electrostatic potential maps : Sulfur lone-pair interactions with nitro substituents.

- TD-DFT : Simulate UV-Vis spectra (λmax ~300–400 nm) for comparison with experimental data. Software: Gaussian 16 or ORCA, with solvent effects modeled via COSMO .

Q. How should researchers address inconsistencies in spectroscopic data during reaction monitoring?

- Triangulation : Cross-reference HPLC retention times with LC-MS (ESI+ mode, m/z ~350–400 [M+H]⁺) and FTIR.

- In situ techniques : Use ReactIR to track S–S bond formation kinetics (time-resolved FTIR).

- Statistical validation : Apply principal component analysis (PCA) to NMR datasets to isolate outlier signals .

Q. What methodologies are recommended for assessing the environmental stability of this compound?

- Hydrolytic degradation : Incubate in buffered solutions (pH 4–10, 25–50°C) and analyze by GC-MS for nitrobenzene or sulfonic acid byproducts.

- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via TLC or HPLC.

- QSAR models : Predict ecotoxicity (e.g., LC50 for Daphnia magna) using EPI Suite or TEST software, validated against OECD guidelines .

Methodological Best Practices

Q. How can mixed-methods research designs improve studies on trisulfane reactivity?

- Quantitative : Kinetic studies (e.g., Arrhenius plots for thermal decomposition) paired with DFT-derived activation energies.

- Qualitative : Thematic analysis of crystallographic literature to identify trends in S–S bond angles.

- Triangulation : Validate mechanistic hypotheses via XRD, NMR, and computational data .

Q. What strategies enhance reproducibility in trisulfane synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.